FC131 Tfa, also known as Trifluoroacetic Acid, is a chemical compound with the molecular formula CF₃COOH. It is classified as a strong organic acid and is widely utilized in various scientific and industrial applications. Trifluoroacetic Acid is particularly significant in peptide synthesis and purification processes, where it serves as a reagent to cleave peptides from solid-phase supports. Its unique properties make it a valuable tool in organic chemistry, especially in analytical techniques.
Trifluoroacetic Acid can be synthesized through several methods, primarily involving the reaction of acetic acid with fluorine or fluorinated compounds. One common method involves the fluorination of acetic anhydride using elemental fluorine, which results in the formation of Trifluoroacetic Acid along with other by-products.
The molecular structure of Trifluoroacetic Acid features a carboxylic acid group (−COOH) attached to a carbon atom that is also bonded to three fluorine atoms (−CF₃). This unique structure contributes to its strong acidic properties and high volatility.
The presence of electronegative fluorine atoms significantly influences the acidity and reactivity of the compound, making it a potent acid in various chemical reactions.
Trifluoroacetic Acid participates in numerous chemical reactions due to its strong acidic nature. It is commonly used as a catalyst in organic reactions, such as the synthesis of benzofurans from 2-hydroxy-1,4-diones, where it facilitates cyclization and oxidative aromatization.
The mechanism of action for Trifluoroacetic Acid primarily involves its role as a proton donor (Brønsted acid) in various reactions. It can donate protons to nucleophiles, facilitating their attack on electrophilic centers in substrates.
Trifluoroacetic Acid exhibits several notable physical and chemical properties that make it suitable for various applications:
These properties are critical for its application in peptide synthesis and purification processes, where control over acidity can significantly affect yield and purity.
Trifluoroacetic Acid has diverse applications across scientific fields:
The cyclopentapeptide FC131 (cyclo(-L-Arg^(1)-L-Arg^(2)-L-2-Nal^(3)-Gly^(4)-D-Tyr^(5)-)) binds C-X-C chemokine receptor type 4 through discrete interactions involving specific residues within the receptor’s transmembrane (TM) domains and extracellular loops. Mutagenesis studies reveal that the side chain of Arg^(2) engages in charge-charge interactions with Asp171 in TM4, while the hydrophobic moiety of 2-Nal^(3) inserts into a TM5 pocket formed by residues Val196, Phe199, and Trp252 [10]. The Arg^(1) side chain forms ionic bonds with Asp187 in extracellular loop 2, and D-Tyr^(5) orients toward extracellular residues, facilitating solvent exposure. Notably, the peptide backbone coordinates with Glu288 (TM7) via a water-mediated hydrogen-bonding network, stabilizing the inactive receptor conformation [10].
Table 1: Key FC131-CXCR4 Binding Interactions
| FC131 Residue | CXCR4 Interaction Site | Interaction Type | Functional Consequence |
|---|---|---|---|
| Arg^(1) | Asp187 (ECL2) | Charge-charge ionic bond | Anchors N-terminus to ECL2 |
| Arg^(2) | Asp171 (TM4) | Salt bridge | Disrupts chemokine docking |
| 2-Nal^(3) | Val196/Phe199 (TM5) | Hydrophobic packing | Blocks activation-related conformation |
| Backbone carbonyl | Glu288 (TM7) | Water-mediated hydrogen bonding | Stabilizes inactive state |
Disruption of these interactions abolishes antagonism. For example, alanine substitution of His113 (TM3) reduces FC131 binding affinity by >100-fold, confirming its role in coordinating Arg^(2) [10]. Similarly, mutation of Glu288 impairs both FC131 binding and stromal cell-derived factor-1α-induced activation, underscoring its dual role in ligand binding and signal transduction [4] [10].
FC131 functions as a competitive antagonist by directly occupying the orthosteric stromal cell-derived factor-1α binding site on C-X-C chemokine receptor type 4. Radioligand displacement assays demonstrate potent inhibition of [¹²⁵I]-stromal cell-derived factor-1α binding, with half-maximal inhibitory concentration values of 4.5–21 nanomolar across cell types [1] [6]. This competitive blockade disrupts multiple downstream signaling pathways:
Table 2: Functional Inhibition of C-X-C Chemokine Receptor Type 4 by FC131
| Assay System | FC131 Activity | Biological Outcome |
|---|---|---|
| [¹²⁵I]-Stromal cell-derived factor-1α displacement (HEK293 cells) | Half-maximal inhibitory concentration = 4.5 nanomolar | Prevention of chemokine binding |
| Calcium flux inhibition (COS-7 cells) | Half-maximal inhibitory concentration = 0.47 micromolar | Abrogation of Gαᵢ-coupled signaling |
| Anti-human immunodeficiency virus activity (HeLa cells) | Effective concentration causing 50% of maximum effect = 21 nanomolar | Blockade of viral entry via C-X-C chemokine receptor type 4 coreceptor usage |
Notably, FC131 exhibits >100-fold selectivity for C-X-C chemokine receptor type 4 over C-X-C chemokine receptor type 7 and other chemokine receptors, minimizing off-target effects [6]. This specificity arises from its unique engagement of C-X-C chemokine receptor type 4-specific residues like Asp187, which is not required for stromal cell-derived factor-1α binding to C-X-C chemokine receptor type 7 [4] [6].
Beyond orthosteric competition, FC131 induces allosteric effects that propagate conformational changes throughout C-X-C chemokine receptor type 4. Molecular dynamics simulations reveal that FC131 binding triggers rearrangement of TM helices, particularly TM3 and TM7, leading to:
These allosteric perturbations extend to receptor oligomerization. C-X-C chemokine receptor type 4 forms transient homodimers with half-lives of ~0.5 seconds. FC131 binding prolongs dimer stability by 40%, potentially facilitating inter-protomer communication that enhances antagonism [8]. The cyclopentapeptide scaffold enables this cooperativity by bridging TM domains (via 2-Nal^(3)) and extracellular loops (via Arg^(1)), effectively "locking" multiple receptor conformations simultaneously [9] [10].
These mechanisms collectively enable FC131 to achieve sustained C-X-C chemokine receptor type 4 inactivation, disrupting pathological processes like human immunodeficiency virus entry and cancer metastasis while sparing related receptors. The dual orthosteric-allosteric action provides a template for designing high-specificity C-X-C chemokine receptor type 4 inhibitors [4] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6